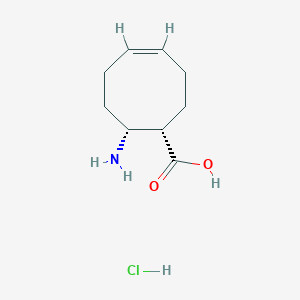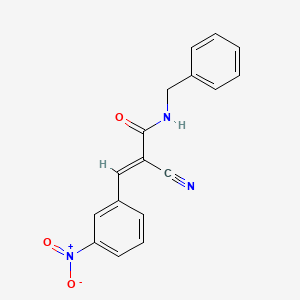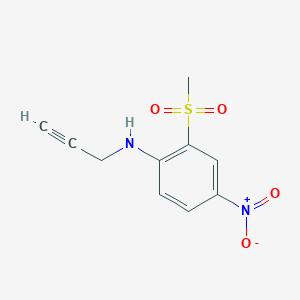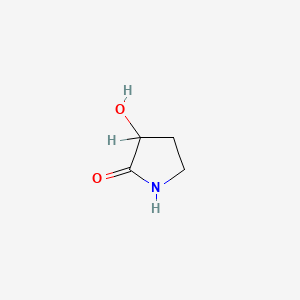
5,5,5-Trifluoro-2-phenylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-2-phenylpentan-2-amine is a chemical compound with the CAS Number: 1997265-36-7 . It has a molecular weight of 217.23 and is a liquid at room temperature . This compound has been gaining increasing attention in the scientific community due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is 5,5,5-trifluoro-2-phenylpentan-2-amine . The InChI code is 1S/C11H14F3N/c1-10(15,7-8-11(12,13)14)9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3 . This indicates that the compound has a carbon backbone with a phenyl group and an amine group attached, and three fluorine atoms attached to one of the carbon atoms.Physical And Chemical Properties Analysis
5,5,5-Trifluoro-2-phenylpentan-2-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1. Synthesis and Chemical Reactions
Wittig Olefination : The compound was utilized in Wittig olefination reactions to synthesize various products like 1,1,1-trifluoro-2-ethoxy-5-phenyl-2-pentene and 1,1,1-trifluoro-2-ethoxy-2,3-epoxy-5-phenylpentane, showcasing its utility in organic synthesis (Bégué, Bonnet-Delpon, & Kornilov, 2003).
Synthesis of Functionalized Pyrroles : This compound's reactivity was explored for synthesizing highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles, contributing to the development of novel organic compounds (Zanatta et al., 2021).
2. Polymerization Processes
- LED-Induced Polymerization : Derivatives of 5,5,5-Trifluoro-2-phenylpentan-2-amine were used as photoinitiators in radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs), demonstrating its application in polymer chemistry (Zhang et al., 2015).
3. Spectroscopy and Analytical Chemistry
Fluorescent and Colorimetric pH Probe : The compound's derivatives have been used to create a highly water-soluble fluorescent and colorimetric pH probe, indicating its role in analytical and bioanalytical chemistry (Diana et al., 2020).
Mass Spectral Analysis : The compound has been analyzed using mass spectrometry, contributing to the understanding of its fragmentation patterns and structural analysis (Morris & Koob, 1985).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302 and H314 . This indicates that the compound is harmful if swallowed and causes severe skin burns and eye damage. The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid harm.
properties
IUPAC Name |
5,5,5-trifluoro-2-phenylpentan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(15,7-8-11(12,13)14)9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSMSNYNSRKFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1997265-36-7 |
Source


|
| Record name | 5,5,5-trifluoro-2-phenylpentan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)



![2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B2374415.png)